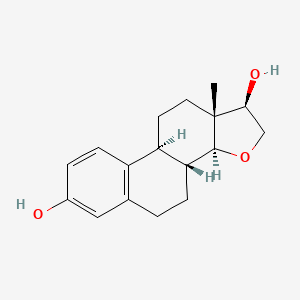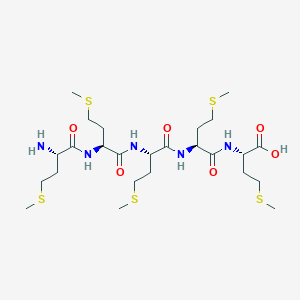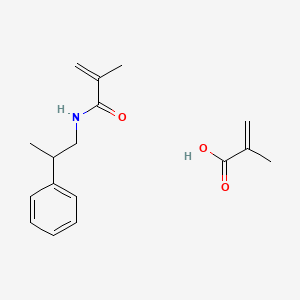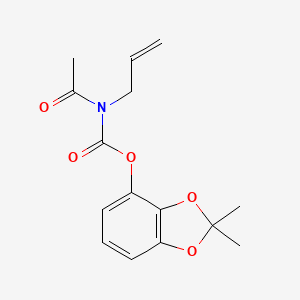
15-Oxaestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Oxaestradiol is a synthetic derivative of estradiol, a potent estrogenic hormone Estradiol is primarily known for its role in the development and regulation of the female reproductive system and secondary sexual characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Oxaestradiol typically involves the modification of estradiol through various chemical reactionsThis can be achieved through oxidation reactions using reagents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 15-Oxaestradiol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can yield different hydroxylated derivatives .
Aplicaciones Científicas De Investigación
15-Oxaestradiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying estrogenic activity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 15-Oxaestradiol involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The presence of the oxygen atom in its structure may enhance or alter its binding affinity and activity compared to estradiol .
Comparación Con Compuestos Similares
Estradiol: The parent compound, known for its potent estrogenic activity.
Estrone: Another naturally occurring estrogen with a similar structure but different biological activity.
Estriol: A weaker estrogen primarily produced during pregnancy.
Uniqueness: This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .
Propiedades
Número CAS |
49849-01-6 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
(1R,3aS,3bR,9bS,11aR)-11a-methyl-2,3a,3b,4,5,9b,10,11-octahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol |
InChI |
InChI=1S/C17H22O3/c1-17-7-6-13-12-5-3-11(18)8-10(12)2-4-14(13)16(17)20-9-15(17)19/h3,5,8,13-16,18-19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-/m1/s1 |
Clave InChI |
JHBGIEZIDJQZJI-UHDSXZAQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1OC[C@@H]2O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1OCC2O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)

![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)




![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)

![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)


